molecular formula C8H10BrNO2 B8775761 4-Bromo-5-(methoxymethoxy)-2-methylpyridine

4-Bromo-5-(methoxymethoxy)-2-methylpyridine

Cat. No. B8775761
M. Wt: 232.07 g/mol
InChI Key: YXXNGMMCDPRBML-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

920 mg (3.05 mmol) 4-bromo-5-methoxymethoxy-2-methyl-pyridine (Stage 40.5) were dissolved in 5 mL MeOH, HCl conc. (1 mL, 12 mmol) was added and the reaction mixture was stirred for 2 h at rt. While concentrating the mixture in vacuo, the title compound (as hydrochloride) crystallized. Filtration afforded 570 mg white crystals. 1H-NMR (d6-DMSO, 400 MHz): 8.19 (s, 1H), 8.04 (s, 1H), 2.53 (s, 3H).
Quantity
920 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8]COC)=[CH:6][N:5]=[C:4]([CH3:12])[CH:3]=1.Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH3:12])[N:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
920 mg
Type
reactant
Smiles
BrC1=CC(=NC=C1OCOC)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
While concentrating the mixture in vacuo
CUSTOM
Type
CUSTOM
Details
the title compound (as hydrochloride) crystallized
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=NC(=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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